molecular formula C18H24ClNO3 B593614 25H-NB4OMe (hydrochloride) CAS No. 1566571-54-7

25H-NB4OMe (hydrochloride)

Cat. No.: B593614
CAS No.: 1566571-54-7
M. Wt: 337.8 g/mol
InChI Key: NKFSVOUIUTYBDU-UHFFFAOYSA-N
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Description

25H-NB4OMe (hydrochloride) is a synthetic phenethylamine derivative with the chemical name [2-(2,5-dimethoxyphenethyl)][(4-methoxybenzyl)amine] hydrochloride. Its molecular formula is C₁₈H₂₃NO₃·HCl, and it has a molecular weight of 301.39 g/mol (free base) + 36.46 g/mol (HCl) = 337.85 g/mol. Structurally, it features a 2,5-dimethoxyphenethylamine backbone substituted with a 4-methoxybenzyl group at the nitrogen atom . The compound is characterized by high purity (≥98%) and is primarily utilized in forensic and analytical research. Analytical techniques such as GC-MS, FTIR-ATR, and GC-IR confirm its identity and structural integrity .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14(5-7-16)13-19-11-10-15-12-17(21-2)8-9-18(15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSVOUIUTYBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=C(C=CC(=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342531
Record name 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-54-7
Record name Benzeneethanamine, 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1566571-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Alkylation Procedure

The reaction begins with the formation of an imine intermediate via condensation of 2,5-dimethoxyphenethylamine (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in methanol under reflux. Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) is subsequently added to reduce the imine to the secondary amine. The use of methanol as a solvent facilitates proton exchange, while NaBH3CN selectively reduces the imine without attacking other functional groups.

Critical Parameters :

  • Temperature : Reactions are typically conducted at 60–70°C to accelerate imine formation while avoiding decomposition.

  • pH Control : Acetic acid (0.1–0.5% v/v) is added to maintain a mildly acidic environment (pH ~6), enhancing the stability of the intermediate imine.

  • Reaction Time : Completion typically requires 12–24 hours, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the free base. The hydrochloride salt is then precipitated by treating the free base with hydrogen chloride (HCl) in diethyl ether, yielding a white crystalline solid with >95% purity.

Optimization and Scalability Challenges

Byproduct Formation and Mitigation

A common byproduct in NBOMe syntheses is the N-benzyl derivative resulting from over-alkylation. To suppress this:

  • Stoichiometric Control : A slight excess of 4-methoxybenzaldehyde (1.1 equiv) ensures complete consumption of the primary amine.

  • Solvent Choice : Methanol outperforms dichloromethane (DCM) or tetrahydrofuran (THF) in minimizing side reactions due to its polar protic nature.

Alternative Reducing Agents

While sodium cyanoborohydride is standard, sodium triacetoxyborohydride (NaBH(OAc)3) offers advantages in milder conditions (room temperature, shorter reaction times). However, NaBH(OAc)3 is less selective in polyfunctional systems, necessitating rigorous purification.

Industrial and Forensic Considerations

Scalability

Lab-scale syntheses (1–10 g) achieve yields of 60–70%, but industrial-scale production faces challenges:

  • Cost of Starting Materials : 4-Methoxybenzaldehyde is commercially available but costly at scale.

  • Regulatory Compliance : Strict controls on phenethylamine precursors necessitate licensing under international drug regulations.

Forensic Differentiation

Positional isomers (e.g., 25H-NB2OMe, 25H-NB3OMe) are distinguishable via GC/MS fragmentography:

  • 25H-NB4OMe : m/z 150/91 ratio = 5.8, with m/z 268/270 = 2.1.

  • 25H-NB3OMe : m/z 150/91 ratio = 7.1, m/z 268/270 = 2.2 .

Chemical Reactions Analysis

25H-NB4OMe (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups present in the phenethylamine backbone. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the nitro groups can result in the formation of amines .

Scientific Research Applications

25H-NB4OMe (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 25H-NB4OMe (hydrochloride) involves its interaction with serotonin receptors, particularly the serotonin 2A receptor (5-HT2A). The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including alterations in mood, perception, and cognition .

The molecular targets of 25H-NB4OMe (hydrochloride) include the 5-HT2A receptor, as well as other serotonin receptors such as 5-HT2C. The compound’s interaction with these receptors is mediated by its binding to specific residues within the receptor’s binding pocket, leading to conformational changes and activation of the receptor .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The NBOMe and NBOH classes of compounds share a phenethylamine core modified with methoxy groups and benzyl substituents. Below is a detailed comparison of 25H-NB4OMe (hydrochloride) with its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Receptor Activity Primary Applications
25H-NB4OMe (HCl) C₁₈H₂₃NO₃·HCl 337.85 4-methoxybenzyl, 2,5-dimethoxyphenethyl Likely 5-HT2A/2C agonist* Forensic analysis, research
25I-NBOMe (HCl) C₁₈H₂₂INO₃·HCl 463.74 4-iodo-2,5-dimethoxy, 2-methoxybenzyl Potent 5-HT2A agonist Research, reference standard
25B-NBOMe (HCl) C₁₈H₂₂BrNO₃·HCl 404.75 4-bromo-2,5-dimethoxy, 2-methoxybenzyl High hallucinogenic potency Neuropharmacology studies
25C-NBOH (HCl) C₁₇H₂₀ClNO₃·HCl 342.26 4-chloro-2,5-dimethoxy, 2-hydroxybenzyl Selective 5-HT2A/2C agonist Mental health research
25D-NBOMe (HCl) C₁₉H₂₅NO₃·HCl 351.87 4-methyl-2,5-dimethoxy, 2-methoxybenzyl Moderate receptor affinity Analytical reference
4-EA-NBOMe (HCl) C₁₉H₂₅NO·HCl 319.90 4-ethyl substitution on phenethylamine Undetermined Research chemical

Notes:

  • Structural Differentiation : The 4-methoxybenzyl group in 25H-NB4OMe distinguishes it from analogues like 25I-NBOMe (iodo) and 25B-NBOMe (bromo). Substituents at the 4-position significantly alter receptor binding and pharmacokinetics .

Research Findings and Pharmacological Insights

Therapeutic Potential

  • 25E-NBOH (HCl) : Demonstrates high binding affinity to 5-HT2A/2C receptors, supporting its use in neuropsychiatric research .

Critical Considerations

  • Analytical Challenges : Differentiation of NBOMe/NBOH isomers (e.g., 2-, 3-, and 4-methoxybenzyl derivatives) requires advanced techniques like GC-MS and NMR .

Biological Activity

25H-NB4OMe (hydrochloride), a member of the NBOMe family, is a synthetic compound derived from phenethylamine. It is characterized by its unique chemical structure, which includes methoxy groups that contribute to its biological activity. This article focuses on the compound's pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H23ClN2O3
  • Molecular Weight : 337.84 g/mol
  • CAS Number : 1566571-54-7
  • Structure : The compound features a 2,5-dimethoxyphenyl group and a methoxybenzyl moiety, which are crucial for its interaction with biological targets.

25H-NB4OMe primarily acts as a serotonergic agonist , interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction is similar to other hallucinogenic compounds, leading to altered perception and mood changes. The compound's structural similarity to classical hallucinogens suggests it may elicit entactogenic effects, which are characterized by increased emotional connectivity and empathy.

Biological Activity

Research indicates that 25H-NB4OMe exhibits significant biological activity, particularly in the following areas:

  • Hallucinogenic Effects : In vivo studies have shown that compounds within the NBOMe series, including 25H-NB4OMe, produce hallucinogenic effects comparable to those of traditional psychedelics such as LSD and psilocybin .
  • Neuropharmacology : Comparative studies have demonstrated that 25H-NB4OMe shares neuropharmacological profiles with other phenethylamine derivatives, impacting neurotransmitter systems involved in mood regulation and perception .

Table 1: Comparison of Biological Activities in NBOMe Compounds

CompoundHallucinogenic Activity5-HT2A Affinity (Ki)Reference
25H-NB4OMeYesTBD
25B-NBOMeYesTBD
25I-NBOMeYesTBD

Case Studies

  • Case Study on Hallucinogenic Properties :
    A study conducted on male rats evaluated the behavioral effects of various NBOMe compounds, including 25H-NB4OMe. Results indicated significant alterations in locomotion and exploratory behavior, consistent with hallucinogenic activity observed in other known psychedelics .
  • Toxicological Considerations :
    Due to its potent activity and structural similarities to controlled substances, there are concerns regarding the safety profile of 25H-NB4OMe. Reports suggest that misuse can lead to severe adverse effects, including serotonin syndrome and cardiovascular complications .

Q & A

Q. What analytical techniques are recommended for characterizing 25H-NB4OMe (hydrochloride), and what parameters ensure reproducibility?

Characterization of 25H-NB4OMe (hydrochloride) requires multi-technique validation. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is critical for structural confirmation, using parameters such as a 30 m HP1-MS column, helium carrier gas (1.2 mL/min), and a temperature gradient from 170°C to 325°C . Fourier-transform infrared spectroscopy (FTIR-ATR) with a resolution of 4 cm⁻¹ and a scan range of 4000–400 cm⁻¹ provides functional group validation . For purity assessment, HPLC-TOF with a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M KH₂PO₄-methanol (70:30) ensures accurate quantification .

Q. How should researchers handle and store 25H-NB4OMe (hydrochloride) to maintain stability?

Store the compound in tightly sealed vials at –20°C, protected from light and moisture. Stock solutions in methanol or isopropyl alcohol should be aliquoted to avoid freeze-thaw degradation and used within 1 month . Safety protocols include working in fume hoods with PPE (gloves, lab coats) due to potential neuroactivity .

Q. What synthetic routes are documented for 25H-NB4OMe (hydrochloride), and how is purity optimized?

Synthesis typically involves metathesis reactions between phenethylamine precursors and HCl salts, followed by purification via recrystallization in solvents like methanol-heptane mixtures. Purity (>98%) is achieved using gradient HPLC and validated by GC-MS retention time alignment (e.g., 9.51 min for the free base) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for 25H-NB4OMe (hydrochloride), such as receptor selectivity?

Discrepancies in receptor binding (e.g., 5-HT2A vs. off-target effects) may arise from assay conditions. Use orthogonal methods:

  • Functional assays : Measure intracellular calcium flux (FLIPR) with HEK-293 cells expressing 5-HT2A receptors.
  • Competitive binding studies : Compare radioligand displacement (e.g., [³H]ketanserin) across receptor panels.
  • Structural analysis : Perform molecular docking using X-ray crystallography data to identify binding pocket interactions .

Q. What experimental design considerations are critical for in vitro-to-in vivo extrapolation (IVIVE) of 25H-NB4OMe (hydrochloride) pharmacokinetics?

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate logP (2.8), plasma protein binding (85%), and CYP450 metabolism data (e.g., CYP2D6 inhibition).
  • Tissue distribution studies : Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models.
  • Species scaling : Adjust clearance rates using allometric scaling (exponent 0.75) .

Q. How can researchers optimize chromatographic separation of 25H-NB4OMe (hydrochloride) from structurally similar NBOMe analogs?

  • Column selection : Use a pentafluorophenyl (PFP) column for enhanced π-π interactions with the dimethoxybenzyl moiety.
  • Mobile phase optimization : Test acetonitrile-ammonium formate (pH 3.0) gradients to resolve co-eluting isomers (e.g., 25H vs. 25B-NBOMe).
  • Mass spectrometry : Apply MRM transitions (e.g., m/z 302 → 121 for 25H-NB4OMe) to improve specificity .

Q. What strategies validate the absence of synthesis byproducts (e.g., N-oxide derivatives) in 25H-NB4OMe (hydrochloride)?

  • High-resolution MS : Detect trace impurities (<0.1%) using Q-TOF with a mass accuracy <5 ppm.
  • Forced degradation studies : Expose the compound to oxidative stress (H₂O₂, 40°C) and monitor N-oxide formation via shifts in FTIR carbonyl peaks (1700–1750 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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